molecular formula C8H5ClFNS B564615 2-(Chloromethyl)-4-fluoro-1,3-benzothiazole CAS No. 110704-21-7

2-(Chloromethyl)-4-fluoro-1,3-benzothiazole

Cat. No.: B564615
CAS No.: 110704-21-7
M. Wt: 201.643
InChI Key: PMUFBFBTHMNZEO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-fluoro-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chloromethyl group at the 2-position and a fluorine atom at the 4-position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-fluoro-1,3-benzothiazole typically involves the chloromethylation of 4-fluoro-1,3-benzothiazole. One common method is the reaction of 4-fluoro-1,3-benzothiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding benzothiazoline derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.

    Oxidation: Benzothiazole sulfoxides or sulfones.

    Reduction: Benzothiazoline derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-fluoro-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Material Science: It is used in the development of advanced materials such as organic semiconductors and fluorescent dyes.

    Agrochemicals: The compound is explored for its potential use in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1,3-benzothiazole
  • 2-(Bromomethyl)-4-fluoro-1,3-benzothiazole
  • 2-(Chloromethyl)-4-chloro-1,3-benzothiazole

Uniqueness

2-(Chloromethyl)-4-fluoro-1,3-benzothiazole is unique due to the presence of both a chloromethyl group and a fluorine atom on the benzothiazole ring. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and improved pharmacokinetic profiles, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(chloromethyl)-4-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNS/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUFBFBTHMNZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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